3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile
CAS No.: 1806297-75-5
Cat. No.: VC2755902
Molecular Formula: C9H5Cl2F2NO
Molecular Weight: 252.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1806297-75-5 |
---|---|
Molecular Formula | C9H5Cl2F2NO |
Molecular Weight | 252.04 g/mol |
IUPAC Name | 2-[3,6-dichloro-2-(difluoromethoxy)phenyl]acetonitrile |
Standard InChI | InChI=1S/C9H5Cl2F2NO/c10-6-1-2-7(11)8(15-9(12)13)5(6)3-4-14/h1-2,9H,3H2 |
Standard InChI Key | HVSUVULUQYQLFY-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1Cl)CC#N)OC(F)F)Cl |
Canonical SMILES | C1=CC(=C(C(=C1Cl)CC#N)OC(F)F)Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile would feature a phenyl ring with chlorine atoms at positions 3 and 6, a difluoromethoxy group at position 2, and an acetonitrile functional group. Based on similar compounds, it would likely have the molecular formula C9H5Cl2F2NO with a molecular weight of approximately 252 g/mol, similar to 2,3-Dichloro-4-(difluoromethoxy)phenylacetonitrile which has a molecular weight of 252.04 g/mol .
The key structural features of this compound include:
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A substituted benzene ring as the core structure
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Two chlorine atoms at positions 3 and 6 on the benzene ring
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A difluoromethoxy group (OCHF2) at position 2
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An acetonitrile group (CH2CN) attached to the benzene ring
Predicted Physical and Chemical Properties
Drawing from data on related compounds, 3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile might exhibit the following properties:
Structure-Activity Relationships
Impact of Key Structural Features
The potential biological activity of 3,6-Dichloro-2-(difluoromethoxy)phenylacetonitrile would likely be influenced by several key structural elements:
Comparative Analysis with Related Compounds
This comparison highlights how small changes in the position of substituents can potentially affect the molecular properties and biological activities of these compounds.
Predicted Biological Activity Data
Based on information from structurally similar compounds, the following biological activities might be anticipated:
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